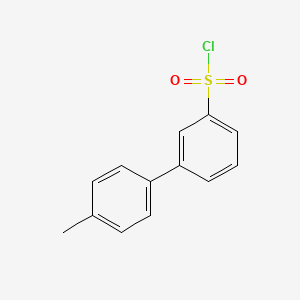
2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate (2-MOPET) is an organic compound with a wide range of applications in the scientific field. It is a versatile compound that is used in synthesis and research, in particular for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate is involved in the synthesis of various pharmacologically active compounds. For example, it is used in the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which are evaluated for their lipoxygenase inhibitory activity (Aziz‐ur‐Rehman et al., 2016). Additionally, it plays a role in creating compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, which have demonstrated significant antibacterial activity (Osarodion Peter Osarumwense, 2022).
Analytical and Chemical Studies
In analytical chemistry, this compound is part of studies focusing on the detoxification of certain drugs in human gastric juice and saliva. For instance, the transformation of chlorambucil into stable metabolites involves reactions with saliva-derived thiocyanate ion, forming compounds like N-(2-hydroxyethyl)-N-[2-(thiocyano)ethyl]-p-aminophenylbutyric acid (J. Hovinen et al., 1998). Moreover, studies on the electrochemical reduction of aryl thiocyanates, including those with methoxyphenyl groups, reveal insights into the reductive cleavage mechanism of the S-CN bond in thiocyanates (Abdelaziz Houmam et al., 2003).
Coordination Chemistry
In coordination chemistry, compounds like 4′-(4-methoxyphenyl)-3,2′:6′,3″-terpyridine, structurally related to 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate, are synthesized and their coordination behavior with metal ions like cobalt(II) thiocyanate is investigated. This research provides valuable insights into the formation of 1D-coordination polymers and 2D-nets, which are essential for understanding molecular assemblies (Dalila Rocco et al., 2019).
Corrosion Inhibition Studies
The compound is also explored in corrosion inhibition studies. A novel ionic liquid derived from it, 1.3-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1H–benzimidazol-3-ium bromide, shows significant corrosion inhibition properties on aluminum alloy composites in acidic media, demonstrating its potential in industrial applications (S. Shetty et al., 2017).
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-9-4-2-8(3-5-9)10(12)6-14-7-11/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXOJFFFVRRRAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407617 |
Source


|
| Record name | 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate | |
CAS RN |
6097-26-3 |
Source


|
| Record name | 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6097-26-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


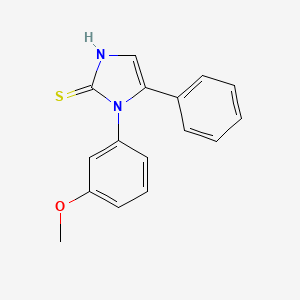
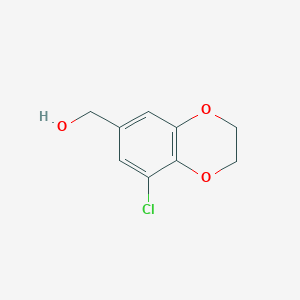

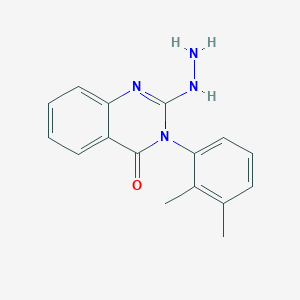
![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)
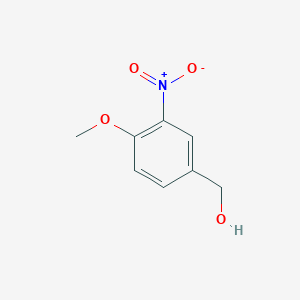
![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)


![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)

